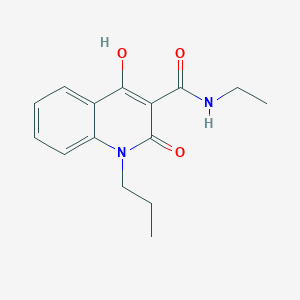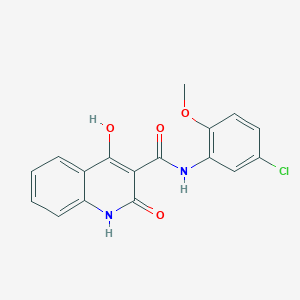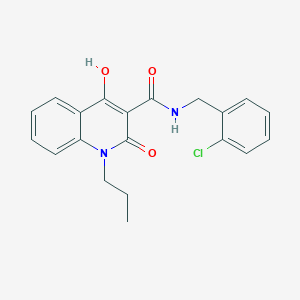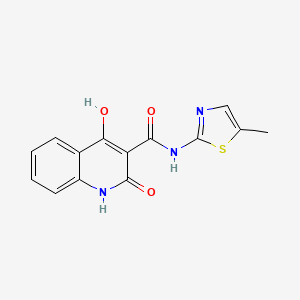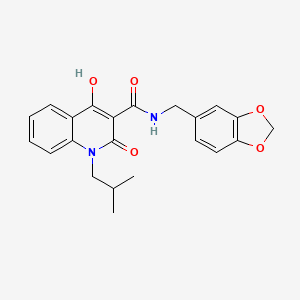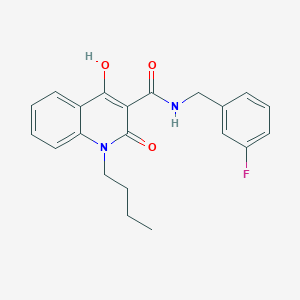![molecular formula C14H12N2O2S B5913598 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
科学的研究の応用
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. Some of the scientific research applications of this compound include:
1. Anti-cancer properties: 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
2. Anti-inflammatory properties: This compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial properties: 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have anti-bacterial properties by inhibiting the growth of bacteria.
作用機序
The mechanism of action of 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Inducing apoptosis in cancer cells.
2. Inhibiting the production of pro-inflammatory cytokines.
3. Inhibiting the growth of bacteria.
4. Reducing oxidative stress.
5. Modulating various signaling pathways in cells.
実験室実験の利点と制限
One of the major advantages of using 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to investigate various biological processes, making it a versatile tool for scientific research. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for the study of 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one. Some of these directions include:
1. Investigating the mechanism of action in more detail to better understand how this compound exerts its effects.
2. Developing more efficient synthesis methods to produce higher yields of pure compound.
3. Studying the potential applications of this compound in other areas, such as neurodegenerative diseases.
4. Investigating the potential side effects of this compound to ensure its safety for use in scientific research.
5. Developing new derivatives of this compound to enhance its potency and specificity for different biological processes.
合成法
The synthesis of 2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one involves a multi-step process that includes the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with 2-bromo-3-formyl quinoline. The resulting compound is then hydrolyzed to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.
特性
IUPAC Name |
15-hydroxy-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),14-pentaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-10-6-11(18)16-12-8-5-7-3-1-2-4-9(7)15-14(8)19-13(10)12/h5-6H,1-4H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIQSMWCALPNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(S3)C(=CC(=O)N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinoline-2,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

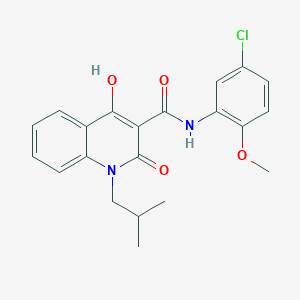
![4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913535.png)
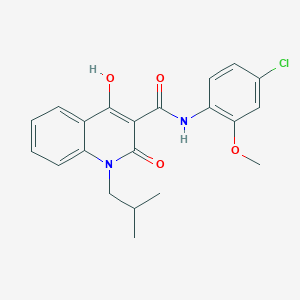
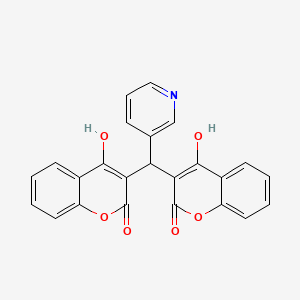
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)

